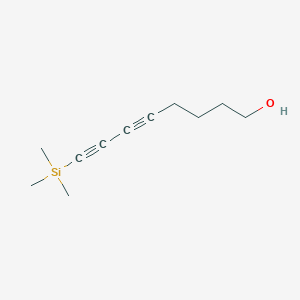![molecular formula C16H15ClN2 B13859107 3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chlorophenyl group attached to a propan-2-yl side chain, which is further connected to an indazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 2-bromo-1-phenylpropan-1-one.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the indazole core.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, leading to a biological response.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
- 3-(4-chlorophenyl)-2-methylpropane
- 2-(4-chlorophenyl)-1H-indole
Uniqueness
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its indazole core and chlorophenyl group contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C16H15ClN2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole |
InChI |
InChI=1S/C16H15ClN2/c1-16(2,11-7-9-12(17)10-8-11)15-13-5-3-4-6-14(13)18-19-15/h3-10H,1-2H3,(H,18,19) |
InChI Key |
VUAZTTLUAMNFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)


![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)


![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)

![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)

![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
